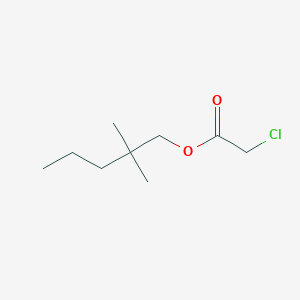
2,2-Dimethylpentyl 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpentyl 2-chloroacetate is an organic compound with the molecular formula C9H17ClO2. It is also known as acetic acid, 2-chloro-, 2,2-dimethylpentyl ester. This compound is characterized by the presence of a chloroacetate group attached to a 2,2-dimethylpentyl chain. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl 2-chloroacetate can be synthesized through the esterification of 2,2-dimethylpentanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2,2-Dimethylpentyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively. The reaction is usually conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound. The reactions are carried out under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Products include 2,2-dimethylpentanol derivatives with different functional groups replacing the chloro group.
Hydrolysis: The major products are 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The major products are carboxylic acids or other oxidized derivatives of the original compound.
科学研究应用
2,2-Dimethylpentyl 2-chloroacetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of ester compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,2-dimethylpentyl 2-chloroacetate involves its reactivity as an ester and a chloroacetate compound. The ester group can undergo hydrolysis to release 2,2-dimethylpentanol and chloroacetic acid, which can further participate in various biochemical and chemical reactions. The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives. The compound’s reactivity is influenced by the presence of the chloro group and the ester linkage, which makes it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
2,2-Dimethylpentyl acetate: Similar to 2,2-dimethylpentyl 2-chloroacetate but lacks the chloro group, making it less reactive in substitution reactions.
2,2-Dimethylpentyl chloroformate: Contains a chloroformate group instead of a chloroacetate group, leading to different reactivity and applications.
2,2-Dimethylpentyl alcohol: The alcohol form of the compound, which can be used as a starting material for the synthesis of esters like this compound.
Uniqueness
This compound is unique due to the presence of both the ester and chloroacetate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry. Its reactivity and versatility distinguish it from other similar compounds, providing unique opportunities for research and industrial applications.
属性
CAS 编号 |
5458-23-1 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC 名称 |
2,2-dimethylpentyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChI 键 |
XQQDGXKOOHJIFR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)COC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
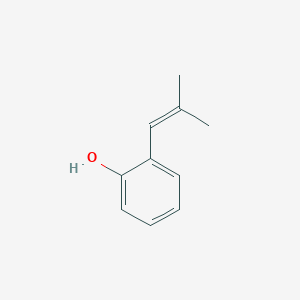
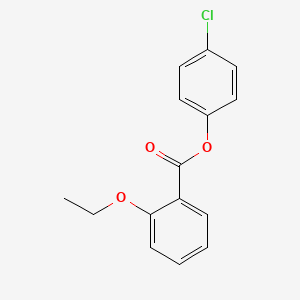

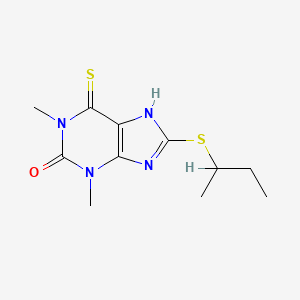
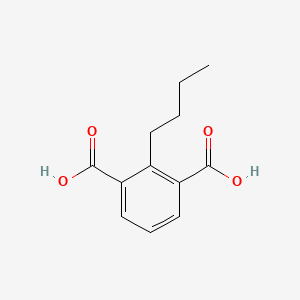
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
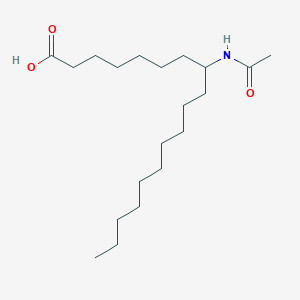
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
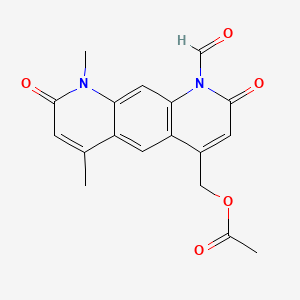
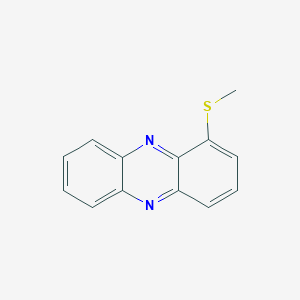
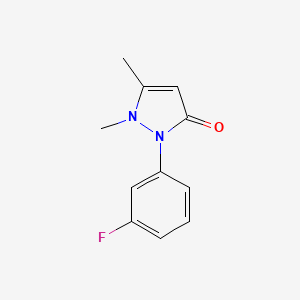
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
